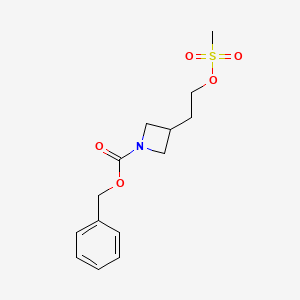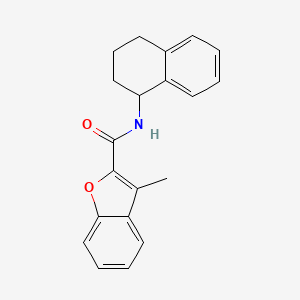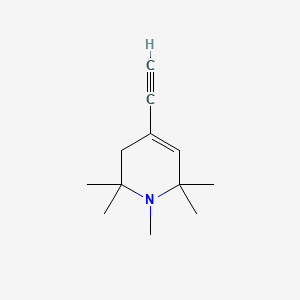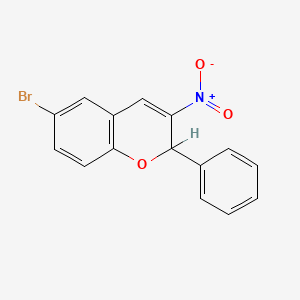
6-Bromo-3-nitro-2-phenyl-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Bromo-3-nitro-2-phenyl-2H-1-benzopyran can be achieved through various synthetic routes. One common method involves the bromination of flavanone, followed by nitration to introduce the nitro group . Another approach is the synthesis from 2′-hydroxychalcone dibromide . The reaction conditions typically involve the use of bromine and nitric acid under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
6-Bromo-3-nitro-2-phenyl-2H-1-benzopyran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-3-nitro-2-phenyl-2H-1-benzopyran has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-3-nitro-2-phenyl-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes . For example, it may inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
6-Bromo-3-nitro-2-phenyl-2H-1-benzopyran can be compared with other similar compounds, such as:
6-Bromo-2-phenyl-4H-1-benzopyran-4-one:
1′,3′,3′-Trimethyl-6-nitrospiro[chromene-2,2′-indole]: This compound contains a nitro group and a spiro structure, making it structurally related to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
57543-86-9 |
|---|---|
Molecular Formula |
C15H10BrNO3 |
Molecular Weight |
332.15 g/mol |
IUPAC Name |
6-bromo-3-nitro-2-phenyl-2H-chromene |
InChI |
InChI=1S/C15H10BrNO3/c16-12-6-7-14-11(8-12)9-13(17(18)19)15(20-14)10-4-2-1-3-5-10/h1-9,15H |
InChI Key |
KWFAUCDKPIFSQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=CC3=C(O2)C=CC(=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


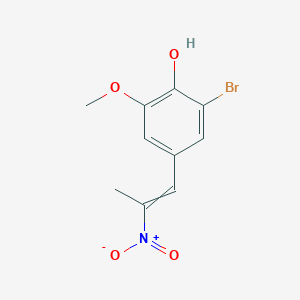
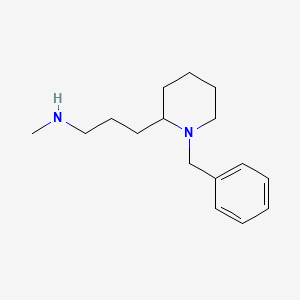
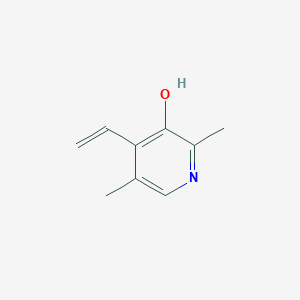
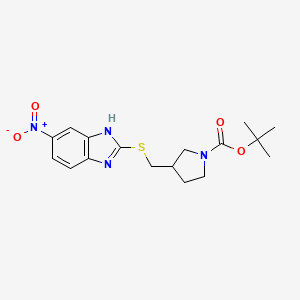
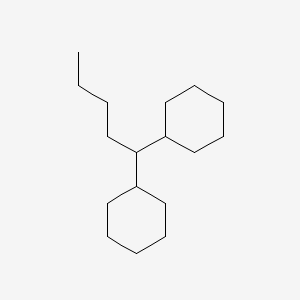
![9,10-Anthracenedione, 1,8-dihydroxy-4-[(4-methoxyphenyl)amino]-5-nitro-](/img/structure/B13954421.png)
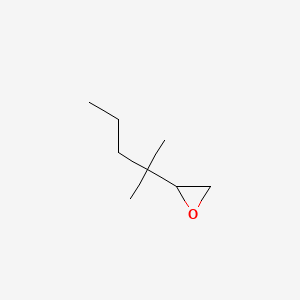
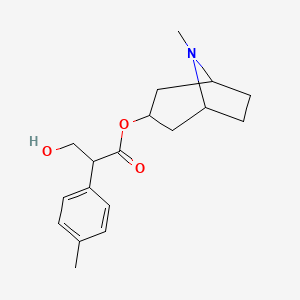
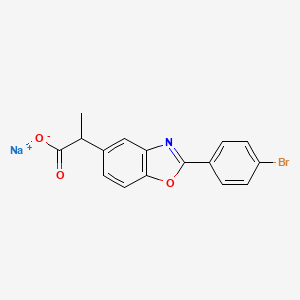
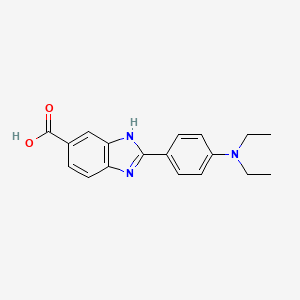
![Ethanone, 1-[2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-benzofuranyl]-, (+)-](/img/structure/B13954457.png)
